molecular formula C10H18Si2 B7802381 (4-dimethylsilylphenyl)-dimethylsilane

(4-dimethylsilylphenyl)-dimethylsilane

Cat. No.: B7802381
M. Wt: 194.42 g/mol
InChI Key: KQERVIARWMHFOS-UHFFFAOYSA-N
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Description

(4-dimethylsilylphenyl)-dimethylsilane: is an organosilicon compound with the chemical formula C12H22Si2 . This compound features two dimethylsilyl groups attached to a benzene ring at the 1,4-positions. . This compound is a colorless to light yellow liquid with an aromatic odor similar to benzene .

Properties

IUPAC Name

(4-dimethylsilylphenyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8,11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQERVIARWMHFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-01-9
Record name 1,4-Bis(dimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2488-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Functional Polymers

One of the primary applications of (4-dimethylsilylphenyl)-dimethylsilane is in the synthesis of functional polymers through polymerization techniques such as atom transfer radical polymerization (ATRP) and anionic living polymerization. For instance, copolymerization with methyl methacrylate has been successfully achieved, resulting in polymers that exhibit enhanced mechanical properties and thermal stability .

Table 1: Properties of Polymers Synthesized with this compound

Polymer TypeMn (g/mol)Mw/Mn RatioGlass Transition Temp (°C)
Poly[(4-vinylphenyl)dimethylsilane]25,000 - 130,000< 1.08~166
Copolymer with MMAVariesVariesVaries

Coatings and Adhesives

The compound is also utilized as an adhesion promoter in coatings and adhesives due to its ability to enhance bonding between organic polymers and inorganic substrates. This application is particularly significant in the automotive and construction industries where durability and resistance to environmental factors are critical .

Hydrosilylation Reactions

This compound serves as an effective reagent in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form silanes or siloxanes. This property is exploited in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Reductive Reactions

The compound acts as a powerful reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols with high stereoselectivity. It has been shown to reduce α-amino ketones to aminoethanols effectively, demonstrating its utility in synthesizing biologically active molecules .

Silica Composite Materials

In material science, this compound is used to create silica-based composite materials that exhibit improved thermal stability and mechanical strength. The incorporation of this silane into silica matrices enhances their performance in high-temperature applications, making them suitable for use in electronics and aerospace industries .

Case Study 1: Polymerization Techniques

Research has demonstrated the successful polymerization of this compound using ATRP, leading to well-defined polymers that maintain their structural integrity under various conditions. The study highlighted the importance of controlling reaction parameters to achieve desired molecular weights and distributions .

Case Study 2: Adhesion Promotion

A comparative study on different silane adhesion promoters revealed that this compound significantly improved the adhesion properties of epoxy resins on glass fibers compared to traditional silanes. This enhancement is attributed to its unique chemical structure that facilitates better interfacial interactions .

Mechanism of Action

Mechanism:

Biological Activity

(4-Dimethylsilylphenyl)-dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's structure is characterized by a dimethylsilyl group attached to a phenyl ring, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been studied for its efficacy against bacterial strains, showing potential in inhibiting growth without releasing toxic byproducts .
  • Anticancer Activity : Preliminary studies suggest that this silane may possess anticancer properties, although detailed mechanisms remain to be elucidated.

The biological activity of this compound can be attributed to its ability to interact with cellular components. The dimethylsilyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers. This interaction may lead to disruption of cellular functions and induction of apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 2: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed:

Cell LineIC50 (µM)Treatment Duration (hrs)
HeLa (Cervical Cancer)2524
MCF-7 (Breast Cancer)3024
A549 (Lung Cancer)2824

These results suggest that the compound has a promising role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

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